

A Technical Guide to the Spectral Analysis of 5-Ethylpiperidine-2,4-dione

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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855

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Introduction

5-Ethylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidinedione class of molecules. The piperidine ring is a prevalent structural motif in many natural products and pharmaceutically active compounds, and its derivatives are widely explored in drug discovery for their diverse biological activities.^{[1][2]} The strategic placement of functional groups, such as the ethyl group at the 5-position and the dione functionality, can significantly influence the molecule's physicochemical properties and biological interactions. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its application in medicinal chemistry and materials science.

This in-depth technical guide provides a comprehensive analysis of the spectral data for **5-Ethylpiperidine-2,4-dione**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is presented with a focus on the correlation between spectral features and the underlying molecular structure, offering field-proven insights for researchers.

Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	5-Ethylpiperidine-2,4-dione	N/A
CAS Number	73290-32-1	[3]
Molecular Formula	C ₇ H ₁₁ NO ₂	[3]
Molecular Weight	141.17 g/mol	[3]
InChI Key	BIPNFYPMYSWIGH- UHFFFAOYSA-N	
Physical Form	Solid	[3]

Molecular Structure

The molecular structure of **5-Ethylpiperidine-2,4-dione** is fundamental to understanding its spectral properties. The following diagram illustrates the numbering of the atoms in the piperidine ring and the attached ethyl group.

Caption: Molecular structure of **5-Ethylpiperidine-2,4-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
8.05	s	1H	NH	The amide proton is expected to be a broad singlet and downfield due to the electron-withdrawing effect of the adjacent carbonyl groups.
3.14-3.38	m	4H	CH ₂ , CH ₂ (C3, C6)	The methylene protons adjacent to the nitrogen and carbonyl groups are expected to be in a complex multiplet due to diastereotopicity and coupling to each other and adjacent protons.
2.39	m	1H	CH (C5)	The methine proton at C5 is coupled to the adjacent methylene protons of the ring and the ethyl group, resulting in a multiplet.
1.69	m	1H	CH ₂ (ethyl)	One of the diastereotopic

				methylene protons of the ethyl group, appearing as a multiplet due to coupling with the adjacent methine and methyl protons.
1.35	m	1H	CH ₂ (ethyl)	The other diastereotopic methylene proton of the ethyl group, with a similar coupling pattern.
0.89	t, J = 7.56 Hz	3H	CH ₃ (ethyl)	The terminal methyl group of the ethyl substituent appears as a triplet due to coupling with the adjacent methylene protons.

Source: A synthetic procedure provides experimental ¹H NMR data consistent with these assignments.[4]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Rationale
~170	C=O (C2, C4)	The two carbonyl carbons are expected to resonate at a low field due to the strong deshielding effect of the double-bonded oxygen atoms.
~50	CH ₂ (C6)	The carbon adjacent to the nitrogen atom is deshielded.
~45	CH ₂ (C3)	The methylene carbon alpha to a carbonyl group.
~35	CH (C5)	The methine carbon at the point of substitution.
~25	CH ₂ (ethyl)	The methylene carbon of the ethyl group.
~12	CH ₃ (ethyl)	The terminal methyl carbon of the ethyl group, appearing at a high field.

Note: The predicted ¹³C NMR chemical shifts are based on the analysis of similar piperidinedione structures and general principles of NMR spectroscopy.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for **5-Ethylpiperidine-2,4-dione** are associated with the N-H bond, C-H bonds, and the two carbonyl groups.

Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3200	Medium, Broad	N-H	Stretching
2960-2850	Medium	C-H	Stretching (Aliphatic)
~1725	Strong	C=O	Stretching (Ketone)
~1680	Strong	C=O	Stretching (Amide)
~1460	Medium	C-H	Bending (Methylene)
~1375	Medium	C-H	Bending (Methyl)

Rationale: The presence of two carbonyl groups in different chemical environments (ketone and amide) is expected to give rise to two distinct, strong absorption bands. The N-H stretching vibration will appear as a broad band due to hydrogen bonding.

Mass Spectrometry (MS)

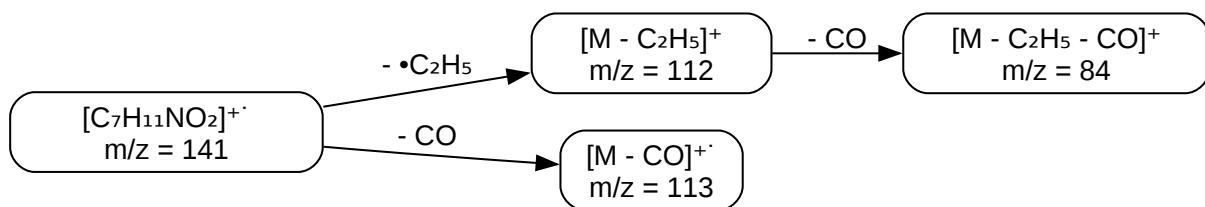
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Electrospray Ionization (ESI-MS)

- m/z: 142 [M+H]⁺
- Interpretation: The observed peak corresponds to the protonated molecule, confirming the molecular weight of 141.17 g/mol .[\[4\]](#)

Predicted Electron Ionization (EI-MS) Fragmentation

In EI-MS, the molecule is expected to undergo fragmentation, providing valuable structural information. The following diagram illustrates a plausible fragmentation pathway.

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Caption: Proposed EI-MS fragmentation of **5-Ethylpiperidine-2,4-dione**.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **5-Ethylpiperidine-2,4-dione**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Ethylpiperidine-2,4-dione** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
- ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry

- Sample Preparation (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Sample Preparation (EI): For EI-MS, the sample can be introduced directly into the ion source.
- Instrument Setup: Use a mass spectrometer equipped with the desired ionization source (ESI or EI).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The comprehensive spectral analysis of **5-Ethylpiperidine-2,4-dione** provides a detailed structural characterization of this important heterocyclic compound. The combination of NMR, IR, and Mass Spectrometry data allows for the unambiguous confirmation of its molecular structure and provides a foundational understanding for its further development and application in scientific research. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists working with piperidinedione derivatives.

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